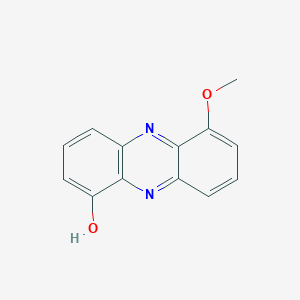
2-Phenylquinolin-7-ol
Vue d'ensemble
Description
“2-Phenylquinolin-7-ol” is a chemical compound with the molecular formula C15H11N . It is also known as "Quinoline, 2-phenyl-" and "2-Phenylquinoline" . It has a molecular weight of 205.2545 . It is a major quinoline alkaloid of Galipea iongiflora, a Bolivian plant used as treatment for cutaneous leishmaniasis .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “2-Phenylquinolin-7-ol” consists of a benzene ring fused with a pyridine moiety . The IUPAC Standard InChI is InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-11H . The IUPAC Standard InChIKey is FSEXLNMNADBYJU-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Photo-degradation of Proteins
2-Phenylquinoline has been investigated for its ability to degrade proteins under photo-irradiation with long-wavelength UV light. This property was utilized to design and synthesize hybrids that can selectively photo-degrade the estrogen receptor-α (ER-α) transcription factor, which is significant for breast cancer research and treatment. These hybrids demonstrated target-selective photo-degradation in both glass vessels and MCF-7 breast cancer cells (Tsumura et al., 2011).
Antimalarial Activity
A series of compounds derived from 2-phenylquinoline were studied for their antimalarial activity. These compounds showed promising results against resistant strains of malaria parasites, demonstrating activity in primate models and exhibiting pharmacokinetic properties that could protect against infection for extended periods after oral administration. These findings suggest potential clinical trials of these compounds in humans (Werbel et al., 1986).
Antiproliferative Effects on Cancer Cells
2-Phenylquinoline derivatives were synthesized and evaluated for their antiproliferative activities. Specifically, certain derivatives exhibited strong inhibitory effects against the growth of various cancer cells. It was found that these compounds can effectively induce cell cycle arrest and trigger late apoptosis in certain cancer cell lines (Chang et al., 2010).
Interaction with DNA
The antitumor activity of 2-phenylquinoline derivatives has been linked to their ability to interact with DNA. Compounds with specific structural features showed DNA-binding ability and intercalation, which correlated with their antitumor activity. These interactions were significant in the evaluation of these compounds as potential antitumor agents (Mikata et al., 1998).
Antagonists of Immunostimulatory CpG-oligodeoxynucleotides
Certain 2-phenylquinoline derivatives were synthesized and shown to inhibit the immunostimulatory effect of oligodeoxynucleotides with a CpG-motif. This research suggested the potential interaction of these compounds with biological receptors and their role in immunomodulation (Strekowski et al., 2003).
Propriétés
IUPAC Name |
2-phenylquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-13-8-6-12-7-9-14(16-15(12)10-13)11-4-2-1-3-5-11/h1-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUGGKJWNJYACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727498 | |
| Record name | 2-Phenylquinolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylquinolin-7-ol | |
CAS RN |
87741-95-5 | |
| Record name | 2-Phenylquinolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


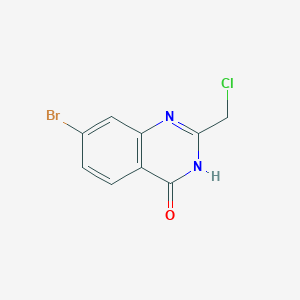
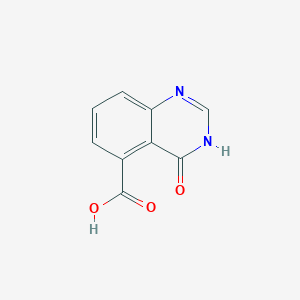
![7-methyl-7H-Pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1497119.png)

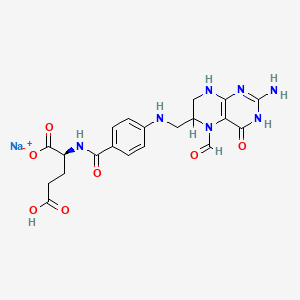
![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]-](/img/structure/B1497124.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-ol](/img/structure/B1497125.png)
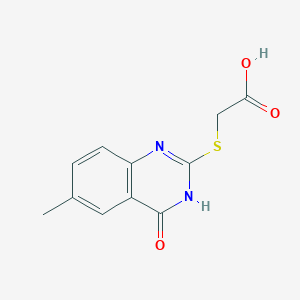
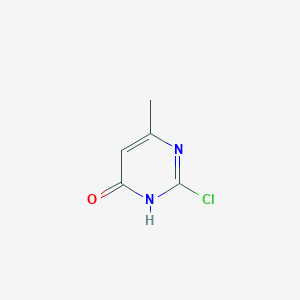
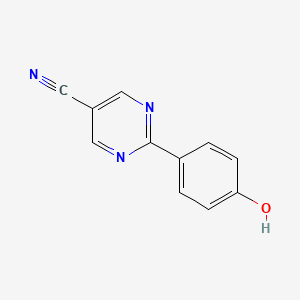
![Benzoic acid, 5-[[4-(acetylamino)phenyl]azo]-2-hydroxy-, monosodium salt](/img/structure/B1497134.png)
![Tripotassium;disodium;5-amino-3-[[5-[(5-chloro-2-fluoro-6-methylpyrimidin-4-yl)amino]-2-sulfonatophenyl]diazenyl]-6-[(2,5-disulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B1497135.png)
